molecular formula C11H22NO6PS B14445106 L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- CAS No. 74107-58-7

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)-

Cat. No.: B14445106
CAS No.: 74107-58-7
M. Wt: 327.34 g/mol
InChI Key: WKYUDFRULLRVTE-JTQLQIEISA-N
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Description

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- is a derivative of the essential amino acid L-Valine. This compound is characterized by the presence of a diethoxyphosphinyl group and a thioacetyl group attached to the L-Valine backbone. L-Valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and muscle metabolism .

Preparation Methods

The synthesis of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves several steps. One common method includes the reaction of L-Valine with diethoxyphosphinyl chloride and thioacetic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- undergoes various chemical reactions, including:

Scientific Research Applications

L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, N-(((diethoxyphosphinyl)thio)acetyl)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating protein synthesis and influencing metabolic pathways related to amino acid metabolism. The diethoxyphosphinyl and thioacetyl groups may also interact with specific enzymes or receptors, leading to changes in cellular function .

Properties

CAS No.

74107-58-7

Molecular Formula

C11H22NO6PS

Molecular Weight

327.34 g/mol

IUPAC Name

(2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C11H22NO6PS/c1-5-17-19(16,18-6-2)20-7-9(13)12-10(8(3)4)11(14)15/h8,10H,5-7H2,1-4H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

WKYUDFRULLRVTE-JTQLQIEISA-N

Isomeric SMILES

CCOP(=O)(OCC)SCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCOP(=O)(OCC)SCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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